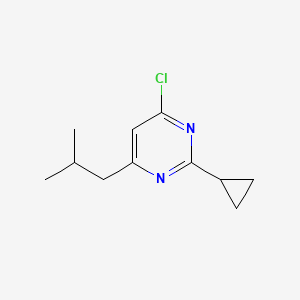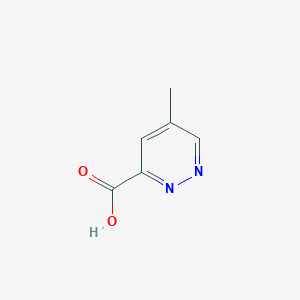
4-Morpholinopyrimidine-2-carboxylic acid
説明
4-Morpholinopyrimidine-2-carboxylic acid, also known as MPC, is a pyrimidine derivative . It has a molecular formula of C9H11N3O3 and a molecular weight of 209.2 g/mol .
Synthesis Analysis
The synthesis of morpholines, which are integral to the structure of 4-Morpholinopyrimidine-2-carboxylic acid, has been extensively studied . Recent advances have focused on the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Molecular Structure Analysis
The molecular structure of 4-Morpholinopyrimidine-2-carboxylic acid consists of a pyrimidine ring attached to a morpholine ring and a carboxylic acid group .Its InChI code is 1S/C9H11N3O3/c13-9(14)8-10-2-1-7(11-8)12-3-5-15-6-4-12/h1-2H,3-6H2,(H,13,14) .
科学的研究の応用
Organic Synthesis
4-Morpholinopyrimidine-2-carboxylic acid: is a versatile compound in organic chemistry, often used as a building block for synthesizing complex molecules. Its morpholine ring provides a convenient handle for further functionalization, while the pyrimidine core is a key structural motif in many pharmaceuticals . In organic synthesis, it can be used to create diverse libraries of compounds for high-throughput screening.
Nanotechnology
In the realm of nanotechnology, 4-Morpholinopyrimidine-2-carboxylic acid can be employed to modify the surface of nanoparticles. The carboxylic acid group can form stable covalent bonds with surface atoms, providing a way to functionalize nanoparticles for targeted drug delivery or imaging .
Polymer Chemistry
This compound finds applications in polymer chemistry as a monomer or a cross-linking agent. Its incorporation into polymers can impart unique properties like thermal stability and chemical resistance, making it valuable for creating specialized materials .
Medicinal Chemistry
The pyrimidine ring of 4-Morpholinopyrimidine-2-carboxylic acid is a common pharmacophore in medicinal chemistry. It can serve as a scaffold for developing new drugs, especially in the design of kinase inhibitors, which are crucial in cancer therapy .
Drug Design
In drug design, the morpholine and pyrimidine components of 4-Morpholinopyrimidine-2-carboxylic acid can be exploited to enhance the pharmacokinetic properties of new drug candidates. They can improve solubility, bioavailability, and membrane permeability .
Material Science
4-Morpholinopyrimidine-2-carboxylic acid: can be used in material science to create advanced materials with specific electronic or optical properties. Its molecular structure can contribute to the development of organic semiconductors or photovoltaic materials .
Analytical Chemistry
In analytical chemistry, derivatives of 4-Morpholinopyrimidine-2-carboxylic acid can be used as reagents or standards in chromatographic methods. They can help in the quantification or identification of complex biological samples .
Environmental Science
Lastly, this compound can play a role in environmental science by being part of sensors or assays designed to detect pollutants or toxins. Its reactivity with specific substances can be harnessed to create sensitive detection systems .
特性
IUPAC Name |
4-morpholin-4-ylpyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c13-9(14)8-10-2-1-7(11-8)12-3-5-15-6-4-12/h1-2H,3-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONMWBWQZPSPAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1432506.png)
![Methyl 6-chlorobenzo[d]oxazole-2-carboxylate](/img/structure/B1432509.png)




![3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane](/img/structure/B1432517.png)
![2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid](/img/structure/B1432518.png)
![Methyl 2-{[2-(4-methylpiperazin-1-yl)ethyl]amino}acetate](/img/structure/B1432519.png)


![2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1432523.png)
![3-[(2-Methoxyphenoxy)methyl]benzene-1-carboximidamide hydrochloride](/img/structure/B1432524.png)
